(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
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Overview
Description
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-fluoropyridine.
Fluorination: The pyridine ring is fluorinated at the 3-position using a suitable fluorinating agent.
Reduction: The resulting intermediate is then reduced to introduce the ethanol moiety at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (1S)-1-(5-Chloro-3-fluoropyridin-2-yl)-2-fluoroethanol
- (1S)-1-(5-Chloro-2-fluoropyridin-4-yl)-2-fluoroethanol
- (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-chloroethanol
Comparison:
- Structural Differences: The position of the fluorine and chlorine atoms on the pyridine ring can significantly affect the compound’s reactivity and properties.
- Unique Properties: (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJPBUSGGWSNY-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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